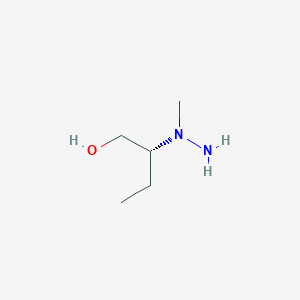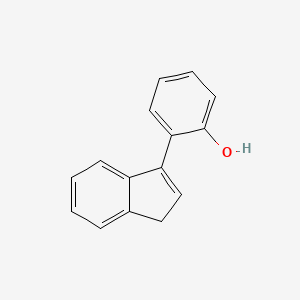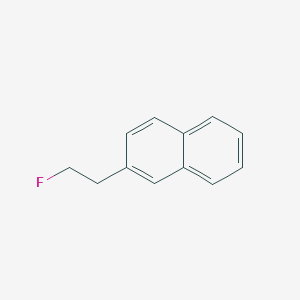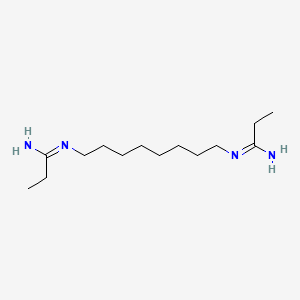
(1E,1'E)-N',N''-(Octane-1,8-diyl)dipropanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide is an organic compound characterized by its unique structure, which includes an octane backbone with dipropanimidamide groups attached at both ends
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide typically involves the reaction of octane-1,8-diamine with propionitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the dipropanimidamide groups. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dipropanimidamide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E,1’E)-N’,N’'-(Hexane-1,6-diyl)dipropanimidamide
- (1E,1’E)-N’,N’'-(Decane-1,10-diyl)dipropanimidamide
- (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)dipropanimidamide
Uniqueness
(1E,1’E)-N’,N’'-(Octane-1,8-diyl)dipropanimidamide is unique due to its specific octane backbone length, which influences its chemical properties and reactivity. Compared to similar compounds with shorter or longer backbones, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
396077-51-3 |
|---|---|
Formule moléculaire |
C14H30N4 |
Poids moléculaire |
254.42 g/mol |
Nom IUPAC |
N'-[8-(1-aminopropylideneamino)octyl]propanimidamide |
InChI |
InChI=1S/C14H30N4/c1-3-13(15)17-11-9-7-5-6-8-10-12-18-14(16)4-2/h3-12H2,1-2H3,(H2,15,17)(H2,16,18) |
Clé InChI |
DYJVKSZZWNTNPB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NCCCCCCCCN=C(CC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


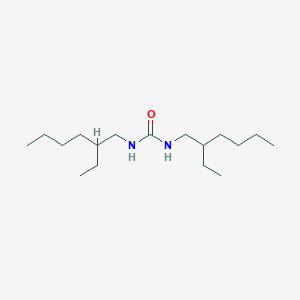
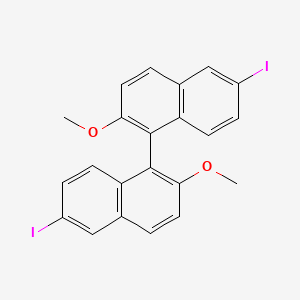

![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
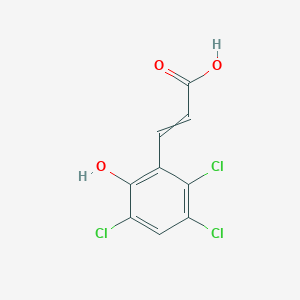
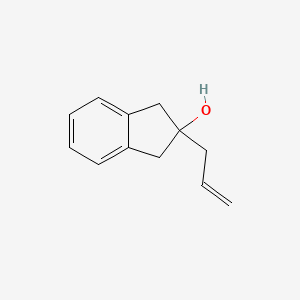
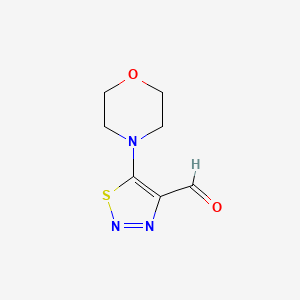
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
